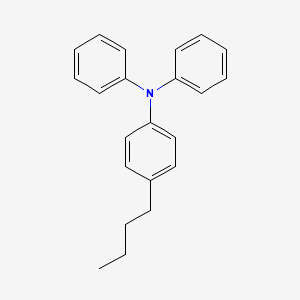

4-butyl-N,N-diphenylaniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-butyl-N,N-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N/c1-2-3-10-19-15-17-22(18-16-19)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDCSNDMFFFSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

472960-35-3 | |

| Details | Compound: Benzenamine, 4-butyl-N,N-diphenyl-, homopolymer | |

| Record name | Benzenamine, 4-butyl-N,N-diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472960-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Glimpse into the World of Triarylamine Derivatives

Triarylamine (TAA) derivatives form a class of organic molecules that have become indispensable in the domains of organic electronics and photonics. nih.govacs.org Their core structure, featuring a nitrogen atom bonded to three aryl groups, provides a unique electronic framework that is highly advantageous for various applications. acs.orgmdpi.com This versatile platform allows for extensive molecular engineering, enabling the fine-tuning of their optical and electronic properties to meet the specific demands of different devices. nih.govmdpi.com

The primary appeal of triarylamine derivatives lies in their exceptional hole-transporting capabilities. acs.orgmdpi.com In devices like organic light-emitting diodes (OLEDs) and solar cells, the efficient movement of positive charge carriers (holes) is crucial for high performance. mdpi.comsmolecule.com The electron-rich nature of the triarylamine core facilitates this process, making them ideal candidates for hole transport layers (HTLs). acs.orgmdpi.com Furthermore, their three-dimensional structure can inhibit unwanted crystallization and promote the formation of stable, uniform thin films, a critical factor for device fabrication and longevity. mdpi.com

The Distinctive Position of 4 Butyl N,n Diphenylaniline

Within the expansive family of triarylamines, 4-butyl-N,N-diphenylaniline distinguishes itself through a specific structural modification: the presence of a butyl group. This alkyl chain, while seemingly simple, imparts several beneficial properties to the molecule. The butyl group enhances the solubility of the compound in common organic solvents, which is a significant advantage for solution-based processing techniques used in the fabrication of large-area and flexible electronic devices.

This enhanced processability does not come at the cost of performance. In fact, the polymer form, poly(this compound) or Poly-TPD, is a widely utilized hole transport material. smolecule.com It serves as a critical component in enhancing the performance of electronic devices by acting as an efficient hole transport layer (HTL). alfachemic.com Its properties are particularly beneficial in applications such as double-junction Quantum-Dot Light-Emitting Diodes (QD-LEDs) and perovskite photovoltaic cells. alfachemic.com In these applications, Poly-TPD contributes to achieving high quantum efficiency and current efficiency. alfachemic.com

The introduction of the butyl group also influences the material's thermal properties. For instance, Poly-TPD exhibits high glass transition temperatures, which contributes to the morphological stability of devices at elevated operating temperatures. smolecule.com

A Landscape of Active Research and Growing Importance

Direct Amination Synthetic Routes

Direct amination offers a straightforward approach to forming C-N bonds. This method is explored through the reaction of aniline (B41778) derivatives with butyl-containing reagents.

Reaction of Aniline Derivatives with Butyl Bromide

The synthesis of this compound can be envisioned through the direct N-alkylation of diphenylamine (B1679370) with a butyl halide, such as butyl bromide. This nucleophilic substitution reaction would involve the deprotonation of diphenylamine to form a more nucleophilic diphenylamide anion, which then attacks the electrophilic carbon of butyl bromide. The use of a strong base, such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), can facilitate this reaction. For instance, a similar reaction of diphenylamine with other electrophiles in the presence of NaH in DMF has been reported. researchgate.net

Alternatively, a related compound, p-n-butylaniline, can be synthesized by the condensation of aniline and n-butanol in the presence of a catalyst at elevated temperatures and pressures. google.com This method, however, yields a primary aniline which would require subsequent N-arylation steps to obtain the final product. Another approach to a precursor, 4-butylaniline, involves the amination of secondary alcohols. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-nitrogen bonds, offering high efficiency and broad substrate scope.

Buchwald-Hartwig C-N Coupling Mechanisms in Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. The synthesis of this compound can be achieved by coupling diphenylamine with a 4-butyl-substituted aryl halide (e.g., 4-bromobutylaniline or 1-bromo-4-butylbenzene).

The catalytic cycle of the Buchwald-Hartwig reaction generally involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium complex, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos, RuPhos, and t-BuXPhos, are often employed to promote the reaction. nih.gov The reaction conditions, including the choice of palladium precursor, base, and solvent, are optimized to achieve high yields. nih.govorganic-chemistry.org For example, the coupling of diphenylamine with bromobenzene (B47551) has been successfully demonstrated using various phosphine ligands. nih.gov

Ullmann-Type C-N Coupling Applications

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. nih.govnih.gov While traditionally requiring harsh reaction conditions, modern modifications have made it a milder and more versatile method. frontiersin.orgthieme-connect.de The synthesis of this compound can be accomplished via an Ullmann-type coupling of diphenylamine with 1-iodo-4-butylbenzene or 1-bromo-4-butylbenzene.

Recent advancements in Ullmann-type reactions often utilize a copper(I) salt (e.g., CuI) as the catalyst, along with a ligand to facilitate the coupling. nih.govfrontiersin.org The reaction mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. frontiersin.org The use of deep eutectic solvents has been shown to promote the reaction under mild, ligand-free conditions. frontiersin.org

| Catalyst System | Reactants | Conditions | Yield | Reference |

| CuI/Ligand | Aryl Halide, Amine | Varies | Moderate to High | nih.gov |

| CuI | (Hetero)aryl Halide, Amine | 60-100°C, K₂CO₃ or t-BuOK | Up to 98% | frontiersin.org |

| CuI/Metformin | Aryl Halide, Amine | Reflux, EtOH | 75-96% | researchgate.net |

Heck Coupling Approaches for Related Structures

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org While not directly forming the C-N bond of the aniline moiety, it can be used to synthesize precursors or related structures. For example, a Heck reaction could be employed to introduce the butyl group onto an aromatic ring which is then used in a subsequent C-N coupling reaction.

The intramolecular Heck reaction is particularly useful for constructing cyclic structures. libretexts.orgchim.it In the context of triarylamine synthesis, while not a direct route to this compound, the principles of palladium-catalyzed couplings are shared.

Polymerization Strategies for Poly(this compound) (Poly-TPD)

Poly(this compound), also known as poly(4-butyltriphenylamine) (PTPA), is a hole-transporting polymer with applications in organic electronic devices. epa.govmdpi.com

One common method for the synthesis of Poly-TPD is through oxidative coupling polymerization . In this process, the monomer, 4-butyl-N,N-diphenylamine, is polymerized using an oxidizing agent like iron(III) chloride. epa.gov This method has been used to polymerize similar N-substituted diphenylamine derivatives. epa.gov

Another significant approach is palladium-catalyzed C-N coupling polymerization . mdpi.com This method allows for the synthesis of well-defined polymer structures. For example, a diblock copolymer consisting of poly(4-butyltriphenylamine) and polystyrene has been prepared by atom transfer radical polymerization followed by C-N coupling polymerization. mdpi.com

Furthermore, copolymers of this compound with other monomers, such as 9,9-dioctylfluorene, are synthesized to tune the optoelectronic properties of the resulting material. chemicalbook.comsigmaaldrich.com These copolymers are often prepared via palladium-catalyzed coupling reactions, such as the Suzuki coupling, which is not detailed here but is a related cross-coupling methodology.

| Polymerization Method | Monomer(s) | Key Features | Resulting Polymer | Reference |

| Oxidation Polymerization | N-4-butylphenyl-N,N-diphenylamine | Uses Iron(III) chloride as oxidant | Poly(BTPA) | epa.gov |

| C-N Coupling Polymerization | 4-(4′-Bromophenyl)-4″-butyldiphenylamine | Palladium-catalyzed | Poly(4-butyltriphenylamine) | mdpi.com |

| Copolymerization | 9,9-dioctylfluorene and N-(4-butylphenyl)diphenylamine derivatives | Creates copolymers with tailored properties | Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) | chemicalbook.comsigmaaldrich.com |

Catalytic Systems for Poly-TPD Formation

The synthesis of poly(4-n-butyltriphenylamine) (P-BTPA) is effectively achieved through an oxidative coupling reaction. rsc.org This polymerization method utilizes an oxidant to facilitate the formation of bonds between the monomer units.

A prominent catalytic system for this process involves the use of iron(III) chloride (FeCl₃) as an oxidant. rsc.orgwikipedia.org In this procedure, the this compound monomer is polymerized in a solvent such as chloroform. The reaction's progress and the resulting polymer's molecular weight can be influenced by factors like the monomer concentration and the molar ratio of the oxidant to the monomer. rsc.org

Spectroscopic analysis, including ¹H NMR and ¹³C NMR, has shown that the polymerization occurs via coupling at the para-positions of the unsubstituted phenyl rings of the triphenylamine (B166846) monomer. rsc.orgwikipedia.org This specific linkage is crucial for creating an extended π-conjugated system along the polymer backbone, which is essential for its charge-transporting properties. The resulting polymer exhibits good solubility and forms morphologically stable thin films, a critical requirement for device fabrication. rsc.orgwikipedia.org

The electrochemical properties of the synthesized P-BTPA can be investigated using cyclic voltammetry. Such studies reveal well-defined, reversible oxidation and reduction peaks, confirming that the polymer is electrochemically active and can form stable radical cations, a key characteristic for a hole transport material. rsc.orgwikipedia.org

Synthesis of Cross-linkable this compound Polymers

To enhance the robustness and solvent resistance of the polymeric films used in multilayer electronic devices, cross-linking strategies are employed. These methods render the polymer insoluble after deposition, which prevents it from dissolving during the application of subsequent layers. Several approaches have been developed to synthesize cross-linkable versions of hole-transporting polymers like Poly-TPD.

Photo-cross-linking: One common strategy is to introduce photo-cross-linkable functionalities into the polymer structure. ccspublishing.org.cnnih.govlibretexts.org This can be achieved by:

Attaching pendant reactive groups: Moieties such as oxetane (B1205548), chalcone, or cinnamate (B1238496) can be attached to the triarylamine backbone, often via flexible spacer chains. ccspublishing.org.cnnih.gov Upon exposure to ultraviolet (UV) light, sometimes with the aid of a photoinitiator, these groups react to form a cross-linked network. ccspublishing.org.cn For instance, polymers with pendant oxetane groups can be cross-linked by UV illumination, making the resulting film completely insoluble. ccspublishing.org.cnrsc.org

Incorporating reactive backbone units: Polymers can be synthesized to include double bonds directly within the main chain. For example, condensation polymerization with trans-cinnamaldehyde can produce polymers with backbone double bonds that are available for photocrosslinking upon UV irradiation. libretexts.org

Thermal Cross-linking: Another approach involves incorporating thermally reactive groups. For example, styryl groups can be attached to the hole-transporting material. These materials can then be cross-linked in situ under mild thermal conditions (e.g., 150-180 °C) without needing an initiator. dr-dral.com

Electro-induced Cross-linking: This method utilizes the electrochemical properties of the triphenylamine units themselves. The triphenylamine groups can serve as electrodimerization points. Upon applying an electrochemical potential, these units can be oxidized to form radical cations that then dimerize, leading to a cross-linked network. masterorganicchemistry.com

These cross-linking techniques are vital for fabricating stable, well-defined multilayer device structures using solution-based methods like spin-coating. ccspublishing.org.cnlibretexts.org

Functionalization and Derivatization Approaches

Modification of the core this compound molecule can be pursued to fine-tune its electronic properties or to attach it to other molecular systems.

Nucleophilic Substitution Reactions for Molecular Modification

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich phenyl rings of neutral this compound is generally difficult. However, molecular modification involving nucleophiles can be achieved by first activating the molecule through oxidation.

Triphenylamine and its derivatives are readily oxidized to form persistent radical cations. ccspublishing.org.cn This one-electron oxidation can be performed chemically, using an oxidant like the SbCl₆⁻ salt known as 'magic blue', or electrochemically. nih.gov In the resulting radical cation of this compound, the positive charge and spin density are delocalized across the nitrogen atom and the ortho and para positions of the phenyl rings. ccspublishing.org.cn

This delocalization makes the para-carbon positions, in particular, susceptible to attack by nucleophiles. The reaction of a triphenylamine radical cation with a nucleophile, such as pyridine, has been documented. acs.org This process involves the combination of the cation radical with the nucleophile, leading to the formation of a new covalent bond and functionalization of the aromatic ring.

Therefore, a viable pathway for the nucleophilic substitution-based modification of this compound involves a two-step sequence:

Oxidation: Generation of the radical cation from the neutral molecule.

Nucleophilic Attack: Reaction of the radical cation with a suitable nucleophile (e.g., other amines, anions) to form the substituted product.

It is also important to note that the nitrogen atom of this compound possesses a lone pair of electrons, allowing the entire molecule to act as a nucleophile in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This reactivity is typically used to synthesize larger, more complex triarylamine structures rather than modifying the core through substitution.

Hole Transport Characteristics in this compound Systems

Materials based on this compound are recognized primarily for their function as hole transport layers (HTLs). The triphenylamine (TPA) core is an electron-donating moiety, which facilitates the movement of positive charge carriers (holes). The efficiency of this process is governed by both the intrinsic electronic properties of the molecule and the intermolecular interactions within the solid-state film.

The hole carrier mobility (μh) is a key metric for evaluating the performance of an HTL. For Poly-TPD, experimental values for hole mobility have been reported in the range of approximately 10⁻⁴ to 5 x 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.net This property arises from the compound's extended π-conjugated system which allows for effective π-π stacking between adjacent molecules in the solid state, creating pathways for charge hopping.

Experimental determination of charge mobility is often conducted using the space-charge limited current (SCLC) model from measurements on "hole-only" devices. In these devices, the material is placed between two electrodes with high work functions that facilitate hole injection while blocking electron injection. The current density (J) versus voltage (V) characteristics are then analyzed to extract the mobility.

Theoretical investigations provide deeper insight into the charge transport mechanism at a molecular level. Density Functional Theory (DFT) is a common tool used to calculate the electronic structure, ionization potential (related to the HOMO level), and reorganization energy (λ) of the molecules. According to Marcus theory, the charge transfer rate, and thus the mobility, is strongly dependent on the reorganization energy—the energy required for a molecule's geometry to relax after a charge is transferred—and the electronic coupling between adjacent molecules. Lower reorganization energy and strong electronic coupling are desirable for high mobility. For instance, computational studies on novel triarylamine-based HTMs have successfully used Marcus theory to predict and explain mobility trends, showing that strategic chemical modifications can significantly boost calculated mobility values. researchgate.net Such theoretical frameworks are crucial for the rational design of new, more efficient hole-transporting materials based on the diphenylaniline structure.

Table 1: Experimental Hole Mobility in Poly-TPD Based Systems

| Material | Mobility (μh) in cm² V⁻¹ s⁻¹ | Measurement Context |

|---|---|---|

| Poly-TPD | ~5 x 10⁻⁴ | Compared against TFB in a QLED device structure. researchgate.net |

| Poly-TPD | ~10⁻⁴ | Used as an HTL in perovskite solar cells. |

| PbV:PolyTPD blend | Not specified, but lower than PbV:TFB | Calculated using the space-charge limited current model from a hole-only device. |

The molecular architecture of diphenylaniline-based materials plays a decisive role in their hole transport efficiency. researchgate.net The non-planar structure of the triphenylamine (TPA) moiety is empirically known to be favorable for creating amorphous films with high hole mobilities, which prevents crystallization and leads to more uniform device performance. researchgate.net

Modifications to the core structure can significantly alter charge transport properties. For example, introducing electron-donating groups can increase the highest occupied molecular orbital (HOMO) energy level, potentially reducing the energy barrier for hole injection from the anode. researchgate.net Furthermore, the steric effects of substituents are critical. Bulky groups, such as the butyl group in this compound or strategically placed tert-butyl groups, can influence the packing of molecules in the solid state. polyu.edu.hk By preventing overly dense, face-to-face π-π stacking, which can sometimes act as charge traps, these groups can promote more favorable edge-to-face interactions that facilitate intermolecular charge transfer. polyu.edu.hk This control over molecular packing is a key strategy for optimizing charge transport efficiency in thin films.

Ambipolar Charge Transport Properties in Derived Materials

While Poly-TPD itself is an effective hole transporter, it exhibits poor electron transport. acs.org To create materials capable of transporting both holes and electrons (ambipolar transport), a common strategy is to incorporate both hole-transporting (p-type) and electron-transporting (n-type) moieties into the same polymer backbone. acs.orgwat.edu.pl

Research has demonstrated the synthesis of ambipolar polymers by combining the TPD unit from this compound with an electron-transporting moiety like oxadiazole (OXD). acs.org A study investigating polymers such as OXD-TPD-PPV and OXD-(TPD)₂-PPV, which contain both TPD and OXD units, confirmed their ambipolar nature. acs.org

In "electron-only" device configurations, the current density was significantly higher for the OXD-containing polymers compared to pure P-TPD, indicating enhanced electron injection and transport. Conversely, in "hole-only" devices, pure P-TPD showed the highest current density, confirming its superior hole transport capability. acs.org The results demonstrate that by chemically linking electron-deficient units like OXD with electron-rich TPD units, it is possible to develop materials with balanced, ambipolar charge transport characteristics, which are essential for applications like single-layer light-emitting diodes and organic field-effect transistors (OFETs). acs.orgaps.org

Table 2: Comparison of Charge Transport Characteristics in TPD-based Polymers

| Polymer | Key Moieties | Dominant Charge Transport | Relative Current Density (Electron-Only Device) | Relative Current Density (Hole-Only Device) |

|---|---|---|---|---|

| P-TPD | TPD | Hole Transport | Low | High |

| OXD-TPD-PPV | TPD, OXD, PPV | Ambipolar | High | Medium |

| OXD-(TPD)₂-PPV | TPD, OXD, PPV | Ambipolar | Medium | Low |

Data derived from qualitative comparison of current density vs. electric field plots. acs.org

Exciton (B1674681) Dynamics and Recombination Processes

In an OLED, the recombination of injected holes and electrons forms excitons (bound electron-hole pairs), which then decay radiatively to produce light. The dynamics of these excitons, including their formation, diffusion, and decay, are critical to device efficiency.

The location of exciton recombination, known as the recombination zone (RZ), within the emissive layer (EML) of an OLED significantly impacts device performance and stability. If the RZ is too close to the charge transport layers, it can lead to exciton quenching and reduced efficiency. Materials based on this compound, such as PolyTPD, are used in device engineering to control this distribution.

In one study, the charge transport characteristics of a soluble p-type host were investigated by blending it with different HTL materials, including PolyTPD. By mixing a cross-linkable hole transport material with PolyTPD, researchers could manipulate the hole mobility of the HTL. This, in turn, influences the charge balance within the EML, allowing for control over the spatial location of the RZ. By balancing the charge carrier fluxes, the RZ can be confined to the center of the EML, away from quenching interfaces, thereby enhancing device efficiency and spectral stability.

Recent research into advanced emitter materials has focused on phenomena that can enhance exciton utilization, such as the "hot exciton" mechanism and aggregation-induced emission (AIE). While not extensively documented for this compound itself, these mechanisms have been studied in closely related molecules containing diphenylaniline or triphenylamine moieties.

The hot exciton mechanism is a process that allows for the harvesting of high-lying triplet excitons (Tₙ, n≥2) by converting them into emissive singlet excitons (S₁), a process known as reverse intersystem crossing (RISC). This provides an additional pathway for light generation beyond standard fluorescence and phosphorescence, potentially boosting device efficiencies. Theoretical studies on molecules like 4-(7-(10-ethyl-10H-phenothiazin-3-yl)benzo[c] rsc.orgresearchgate.netsmolecule.comthiadiazol-4-yl)-N,N-diphenylaniline (PBTPA) have shown that a hot exciton channel can exist between the S₁ and T₂ states, contributing to high fluorescence efficiency. rsc.org

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (luminogens) are induced to emit intensely upon aggregation in the solid state or in poor solvents. google.com This is contrary to the common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, the phenyl rings of a luminogen can rotate freely, providing a non-radiative pathway for the excited state to decay. In an aggregate, this rotation is physically hindered, which blocks the non-radiative channel and forces the exciton to decay radiatively, thus "turning on" the fluorescence. google.comnih.gov Many AIE-active molecules (AIEgens) incorporate the triphenylamine or tetraphenylethylene (B103901) (TPE) structure, which features multiple phenyl rotors. chinesechemsoc.orgresearchgate.net The diphenylaniline group, as a core component of many such systems, contributes to the development of materials with strong AIE characteristics for high-performance OLEDs. rsc.org

Electrochemical Oxidation Mechanisms

Anodic Oxidation Pathways of N,N-diphenylaniline Derivatives

The anodic oxidation of N,N-diphenylaniline and its derivatives has been a subject of extensive research. The generally accepted mechanism involves the initial one-electron oxidation of the amine to generate a corresponding radical cation. mdpi.com This primary intermediate is highly reactive and its subsequent pathway is influenced by factors such as the solvent, the presence of nucleophiles, and the specific substituents on the aromatic rings. mdpi.comutexas.edu

For N,N-diphenylaniline derivatives in non-aqueous solvents like acetonitrile, the dominant follow-up reaction of the radical cation is a dimerization process. mdpi.comresearchgate.net Specifically, the oxidation of N,N-diphenylaniline typically results in a tail-to-tail coupling reaction. mdpi.comresearchgate.net In this pathway, the radical cations couple at the para-positions of the phenyl rings attached to the nitrogen atom, leading to the formation of N,N,N',N'-tetraphenylbenzidine. mdpi.comresearchgate.net This newly formed benzidine (B372746) derivative is also electroactive and can undergo further oxidation at the electrode surface, often resulting in a quinoidal dication. mdpi.comresearchgate.net

The general pathway can be summarized as follows:

Initial Oxidation: The N,N-diphenylaniline derivative (TPA) is oxidized at the anode to form a radical cation (TPA•+). TPA - e⁻ → TPA•+

Dimerization: Two radical cations couple, typically at the para-positions, to form a dimeric dication. 2 TPA•+ → [TPA-TPA]²⁺

Deprotonation: The dimeric dication loses two protons to form the neutral benzidine product. [TPA-TPA]²⁺ → TPB + 2 H⁺ (where TPB is tetraphenylbenzidine)

Further Oxidation: The resulting tetraphenylbenzidine is often more easily oxidized than the parent monomer and can be further oxidized to its corresponding radical cation and dication. mdpi.com

This dimerization pathway is a key step in the electropolymerization of aniline derivatives, which leads to the formation of conductive polymer films on the electrode surface. utexas.edu The substitution pattern on the phenyl rings can influence the reaction. For instance, if the para-position is blocked, coupling may occur at other positions or the radical cation may be more stable. The presence of electron-donating groups, such as the butyl group in this compound, can lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted N,N-diphenylaniline.

Table 1: Anodic Oxidation Potentials of Selected N,N-Diphenylaniline Derivatives This table presents representative oxidation potential data for various N,N-diphenylaniline derivatives to illustrate the influence of substituents. The data is compiled from different studies and experimental conditions may vary.

| Compound | Oxidation Potential (V vs. ref) | Notes | Source |

| 4,4'-Bis(N,N-diphenylaniline)-benzothiadiazole | Eo1,ox = 0.92 | Reversible first oxidation. vs. SCE in MeCN/Bz. | acs.org |

| 6,6-Bis(N,N-diphenylaniline)-bis-azulene | 1.0 | Irreversible oxidation. | mdpi.com |

| 4-Bromo-N,N-diphenylaniline | ~0.9 | First oxidation peak. vs. Fc/Fc⁺ in CH₃CN/CH₂Cl₂. | researchgate.net |

| 3,4-Bis(decyloxy)-N,N-diphenylaniline | ~0.55 | Reversible oxidation. vs. Ag/AgCl in DCM. | researchgate.net |

| 4-Nitro-N,N-diphenylaniline | 1.14 | vs. Fc/Fc⁺ in acetonitrile. | researchgate.net |

Identification of Radical Intermediates in Electrochemical Processes

The identification and characterization of radical intermediates are paramount to elucidating electrochemical reaction mechanisms. For N,N-diphenylaniline derivatives, the primary intermediate is the triarylamine radical cation. researchgate.net The stability of these radical cations varies significantly depending on their molecular structure and the reaction environment. researchgate.net

Cyclic Voltammetry (CV) is a principal technique used to study these intermediates. The reversibility of an oxidation wave in a cyclic voltammogram provides direct insight into the stability of the generated radical cation on the timescale of the experiment. utexas.edu

A chemically reversible CV wave, where the ratio of the cathodic to anodic peak currents (ipc/ipa) is close to unity, indicates that the radical cation is stable and does not undergo significant follow-up chemical reactions during the scan. acs.org

An irreversible or quasi-reversible wave suggests that the radical cation is unstable and rapidly consumed by subsequent chemical reactions, such as the dimerization described previously. mdpi.comresearchgate.net

In many cases, the radical cations of N,N-dialkylanilines are short-lived, and no reduction wave is observed in conventional CV experiments. utexas.edu However, techniques like fast-scan cyclic voltammetry, which employ very high scan rates, can sometimes outpace the follow-up chemical reaction, allowing for the observation of the transient radical cation. utexas.edu

Spectroelectrochemistry is another powerful method that combines electrochemical control with spectroscopic measurements (e.g., UV-Vis-NIR, EPR). This technique allows for the in-situ generation and spectroscopic characterization of radical intermediates. The generation of triarylamine radical cations is often accompanied by the appearance of new, distinct absorption bands in the visible or near-infrared region, providing direct evidence of their formation. acs.org For example, the reaction of triphenylamine derivatives with oxidizing agents like Cu(II) has been shown to produce radical cations that are then studied spectrophotometrically to understand their kinetic stability and subsequent dimerization. researchgate.netacs.org These radical cations are known for their relative stability, which allows them to be used as redox mediators in indirect electrolysis. researchgate.netrsc.orgresearchgate.net

Applications in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Poly-TPD is a prominent material in the fabrication of OLEDs, where its primary functions are to facilitate the efficient injection and transport of positive charge carriers (holes) and to confine electron-hole recombination within the desired emissive layer, thereby enhancing device efficiency and longevity.

As a hole transport material, Poly-TPD is highly effective due to its suitable energy levels and good film-forming properties. chemicalbook.comossila.com

Energy Level Alignment: Poly-TPD possesses a Highest Occupied Molecular Orbital (HOMO) energy level of approximately 5.2 eV. chemicalbook.comossila.com This level is closely aligned with the work function of commonly used anode materials like indium tin oxide (ITO) coated with poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), which facilitates efficient injection of holes from the anode into the HTL. chemicalbook.comossila.com

Charge Mobility: The triphenylamine (B166846) moieties within the polymer backbone provide pathways for holes to "hop" between molecules, enabling efficient transport towards the emissive layer of the OLED.

Morphological Stability: Being a polymer, Poly-TPD can be solution-processed to form smooth, uniform, and amorphous films. This amorphous nature prevents crystallization, which can create grain boundaries that impede charge transport and lead to device failure.

In addition to transporting holes, Poly-TPD also serves as an effective electron-blocking layer. This dual functionality is critical for maximizing the efficiency of OLEDs.

LUMO Energy Level: The Lowest Unoccupied Molecular Orbital (LUMO) of Poly-TPD is approximately 2.3 eV. ossila.com This creates a significant energy barrier for electrons attempting to travel from the emissive layer towards the anode. ossila.com

Exciton (B1674681) Confinement: By blocking the flow of electrons, Poly-TPD ensures that electrons and holes recombine within the emissive layer (EML). ossila.com This confinement of excitons to the EML is essential for efficient light generation and prevents exciton quenching that can occur near the anode.

The butyl side chains on the phenyl groups of Poly-TPD enhance its solubility in common organic solvents like toluene, chloroform, and chlorobenzene. ossila.com This property makes it exceptionally well-suited for cost-effective and scalable solution-processing techniques such as spin-coating and printing.

Researchers have utilized Poly-TPD in various solution-processed OLEDs. For instance, it has been used as a donor material in combination with an acceptor to form an exciplex that exhibits thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. nih.gov In such devices, the combination of commercially available materials like Poly-TPD allows for the creation of high-efficiency exciplex OLEDs with low turn-on voltages and high luminance through a simple solution-based fabrication process. nih.gov

The application of Poly-TPD is predominantly in devices that benefit from amorphous thin films. As a polymer, it does not typically form the highly ordered structures characteristic of crystalline OLEDs. The molecular structure of Poly-TPD is designed to form smooth, amorphous layers via solution processing, which helps to avoid the performance issues associated with grain boundaries in polycrystalline films. Therefore, its use in crystalline OLEDs is not a primary area of research.

Poly-TPD has been successfully incorporated as a key component in specialized OLEDs, including those that emit in the near-infrared and deep-blue portions of the spectrum.

Near-Infrared (NIR) OLEDs: In the development of flexible NIR perovskite quantum dot light-emitting diodes (PeLEDs), a composite hole transport layer (HTL) using Poly-TPD as a host matrix has been shown to significantly improve device performance. A study demonstrated that by creating a composite HTL of Poly-TPD doped with another hole transport material (TAPC), charge injection could be better regulated. researchgate.netncku.edu.tw This optimization addressed the severe charge injection imbalance often seen in such devices, leading to enhanced efficiency. The resulting flexible NIR PeLED demonstrated a peak external quantum efficiency (EQE) of 3.9% and a maximum radiant flux of 13.7 W sr⁻¹ m⁻². researchgate.netncku.edu.tw

| Device Parameter | Value |

| Peak External Quantum Efficiency (EQE) | 3.9% |

| Maximum Current Density | 631.4 mA/cm² |

| Maximum Radiant Flux | 13.7 W sr⁻¹ m⁻² |

| EQE Retention after 20 Bending Cycles | 93% |

| Performance of a flexible NIR PeLED utilizing a Poly-TPD composite HTL. researchgate.netncku.edu.tw |

Deep-Blue Emitting OLEDs: New dopant materials have enabled high-efficiency deep-blue solution-processed OLEDs. mdpi.com While these studies focus on the emitter, the device architecture often relies on standard, high-performance charge transport layers like Poly-TPD to ensure efficient device operation, even if not the primary focus of the research paper. The good solubility and appropriate energy levels of Poly-TPD make it a compatible choice for such advanced device structures.

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of solar energy, Poly-TPD is also utilized as a hole transport layer in organic and perovskite solar cells. Its function is analogous to its role in OLEDs: to efficiently extract and transport holes from the light-absorbing layer to the anode while simultaneously blocking electrons.

Solution Processing: The excellent solubility of Poly-TPD is a major advantage for the fabrication of OPVs, enabling the use of scalable manufacturing techniques that are crucial for the commercialization of organic solar cell technology.

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

| 4-butyl-N,N-diphenylaniline | This compound |

| Poly-TPD | Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)-benzidine] |

| ITO | Indium Tin Oxide |

| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate |

| TAPC | 1,1-bis[4-[N,N'-bis(4-methylphenyl)amino]phenyl]cyclohexane |

| FAPbI₃ | Formamidinium Lead Iodide |

Utilization as Hole Transport Materials in Bulk Heterojunction Solar Cells

Integration into Perovskite Solar Cells (PSCs)

The most significant application of this compound is in its polymeric form, Poly-TPD (Poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)benzidine]), which has been successfully employed as a hole transport material in inverted perovskite solar cells. Poly-TPD offers several advantages in this context, including suitable energy levels for efficient hole extraction from the perovskite active layer, good film-forming properties, and hydrophobicity, which can contribute to the stability of the device.

Research has demonstrated that the molecular weight of Poly-TPD plays a crucial role in the performance of inverted PSCs. A study found that a Poly-TPD with a molecular weight of 75 kDa exhibited superior conductivity, leading to faster charge carrier extraction from the perovskite layer. This resulted in an inverted planar PSC with a power conversion efficiency (PCE) of 19.24% researchgate.net. Another investigation into optimizing the interface between the HTL and a perovskite-polymer nanocomposite showed that devices using Poly-TPD as the HTM achieved a PCE of 15.1%, which could be further improved to 16.3% by increasing the molecular weight of the Poly-TPD nih.gov.

Furthermore, Poly-TPD has been utilized in dual-hole transport layer architectures. By sequentially depositing Poly-TPD and another polymer, P3CT-N, researchers were able to improve charge transfer efficiency and mitigate recombination at the HTL/perovskite interface. This dual-HTL approach resulted in an enhanced open-circuit voltage and a PCE of 19.85% rsc.org. The hydrophobic nature of Poly-TPD also contributes to the long-term stability of PSCs by preventing moisture ingress nih.gov.

Below is a data table summarizing the performance of perovskite solar cells incorporating Poly-TPD as the hole transport layer from various studies.

| Perovskite Type | Device Architecture | Poly-TPD Molecular Weight (kDa) | Open-Circuit Voltage (V) | Short-Circuit Current Density (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) | Citation |

| MAPbI₃ | Inverted Planar | 75 | Not Specified | Not Specified | Not Specified | 19.24 | researchgate.net |

| MAPI/starch composite | Inverted Planar | High MW | 1.06 | 20.35 | 70 | 16.3 | nih.gov |

| Not Specified | Inverted Planar (Dual HTL with P3CT-N) | Not Specified | 1.09 | Not Specified | Not Specified | 19.85 | rsc.org |

| Not Specified | Regular | Not Specified | Not Specified | Not Specified | Not Specified | >21 (stabilized) | nih.gov |

Application in Dye-Sensitized Solar Cells (DSSCs)

There is a lack of specific research findings in the reviewed literature detailing the application of this compound or its polymeric forms, such as Poly-TPD, as hole transport materials in dye-sensitized solar cells. While diphenylaniline-based structures are used as donor moieties in organic dyes for DSSCs, the use of Poly-TPD as the primary hole transporter is not a commonly reported application nih.gov.

Organic Field-Effect Transistors (OFETs)

While the homopolymer of this compound is not commonly reported as the active semiconductor in organic field-effect transistors (OFETs), a copolymer incorporating this moiety, Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine), also known as TFB, has been recognized as a hole-transporting semiconductor. TFB exhibits a relatively high hole mobility of 2 × 10⁻³ cm² V⁻¹ s⁻¹ chemicalbook.com. This property is essential for the efficient operation of OFETs, where charge carrier mobility directly influences the switching speed and current-carrying capacity of the transistor. The triphenylamine unit within the polymer backbone is responsible for this effective hole transport.

Chemical Sensing Platforms and Mechanisms

Materials based on this compound have shown promise in the development of chemical sensors. The copolymer TFB, which contains the this compound unit, has been identified for its potential in fabricating highly responsive gas sensors, for instance, for breath analysis chemicalbook.com.

The sensing mechanism in such devices, particularly in a field-effect transistor architecture, generally involves the interaction of gas molecules with the surface of the polymer. For p-type semiconductors like those based on triphenylamine, oxidizing gases can lead to an increase in the concentration of hole carriers, thereby modulating the drain current of the transistor. The formation of charge transfer complexes between the analyte and the polymer can alter the work function of the material, which in turn affects the channel conductance, providing an electrical signal for detection nih.gov. This principle allows for the detection of various analytes.

In addition to gas sensing, Poly-TPD has been utilized in a self-powered, low-cost UVC sensor based on an organic-inorganic heterojunction ossila.com. This application highlights the versatility of this polymer in detecting different types of stimuli, extending its utility beyond traditional electronic devices.

Theoretical and Computational Investigations of 4 Butyl N,n Diphenylaniline

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Quantum mechanical and molecular dynamics simulations are powerful tools for understanding the behavior of molecules at the atomic and electronic levels. These methods have been extensively applied to triphenylamine (B166846) and its derivatives to predict their properties and dynamics.

Quantum mechanical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical properties of TPA derivatives. These calculations can elucidate the nature of electronic transitions, absorption and emission spectra, and the influence of molecular structure on these properties.

For instance, studies on various TPA derivatives have shown that their photophysical behavior is dominated by intramolecular charge transfer (ICT) states. The nitrogen atom of the triphenylamine moiety acts as an electron donor, and upon photoexcitation, an electron is transferred to an acceptor part of the molecule or to the phenyl rings. The nature and position of substituents on the phenyl rings can significantly tune these properties. While the butyl group in 4-butyl-N,N-diphenylaniline is a weak electron-donating group and is expected to have a modest effect, its presence can influence the energy levels and photophysical dynamics.

Computational studies on nitro-substituted TPA, for example, have provided insights into its electronic structure, molecular orbitals, and transition mechanisms, which are crucial for understanding its photophysical behavior. Furthermore, investigations into triphenylamine-benzimidazole derivatives have successfully characterized their excited states, including absorption and fluorescence spectra, with the aid of DFT and TD-DFT calculations. arxiv.org

Simulations have also been employed to understand the deactivation pathways of excited states. For TPA derivatives, both radiative (fluorescence) and non-radiative decay channels are significant. QM calculations can help in quantifying the rates of these processes, such as internal conversion and intersystem crossing, which are crucial for determining the fluorescence quantum yield of the molecule.

Molecular Dynamics (MD) simulations, often in conjunction with QM methods (QM/MM), are employed to study the behavior of molecules in the condensed phase, such as in solids or aggregates. These simulations can provide valuable information on how intermolecular interactions affect the properties of the material.

A phenomenon of particular interest in many TPA derivatives is Aggregation-Induced Emission (AIE). In dilute solutions, these molecules may exhibit weak fluorescence, but their emission is significantly enhanced in the aggregated state. MD simulations can help in understanding the mechanism behind AIE by modeling the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay channels and promotes fluorescence.

For example, QM/MM simulations have been used to investigate the AIE spectra of triphenylamine salicylaldehyde (B1680747) derivatives. These studies have successfully explained the AIE mechanism in the context of excited-state intramolecular proton transfer (ESIPT) processes in the aggregated crystal state. In addition to AIE, MD simulations are crucial for understanding charge transport properties in amorphous and crystalline phases of TPA derivatives, which is vital for their application in organic electronics. These simulations can model the molecular packing and calculate parameters that govern charge mobility.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

While detailed catalytic pathways involving this compound are not extensively documented in theoretical literature, DFT studies on related TPA derivatives have shed light on their chemical reactivity and potential reaction mechanisms. The central nitrogen atom with its lone pair of electrons is the primary site of electrochemical activity.

DFT calculations have been instrumental in understanding the redox behavior of TPA derivatives. They can model the process of oxidation, which typically involves the removal of an electron from the nitrogen atom to form a stable radical cation. The propeller-like structure of TPA helps in delocalizing the positive charge and spin density over the entire molecule, contributing to the stability of the radical cation.

Furthermore, DFT has been used to investigate photochemical reactions of TPA derivatives. Upon photoexcitation, charge separation can occur, leading to the formation of a radical cation. rsc.org The subsequent reactions of this highly reactive species, such as dimerization, can be modeled using DFT to determine the reaction pathways and energy barriers. rsc.org For instance, the Gibbs free energy for various steps in the generation of dimeric species from TPA derivatives has been calculated to verify the proposed reaction pathways. rsc.org

While specific catalytic cycles involving this compound have not been detailed, the understanding of its redox and photochemical reactivity from DFT provides a foundation for exploring its potential role in catalytic processes, such as photoredox catalysis, where it could act as a photosensitizer.

DFT is an excellent method for calculating key electronic structure parameters that govern the behavior of molecules in various applications.

HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The HOMO energy is related to the ionization potential and the ability to donate an electron, while the LUMO energy is related to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a key parameter that influences the molecule's color, reactivity, and stability.

For TPA derivatives, the HOMO is typically localized on the electron-rich triphenylamine core, particularly on the nitrogen atom and the phenyl rings. The LUMO, on the other hand, is often distributed over the phenyl rings or any electron-accepting substituents. The butyl group in this compound, being a weak electron-donating group, is expected to slightly raise the HOMO energy level compared to unsubstituted triphenylamine, which would lead to a slightly smaller HOMO-LUMO gap.

The following table presents representative calculated electronic structure parameters for triphenylamine, which serves as a baseline for understanding the properties of its butyl-substituted derivative.

| Parameter | Calculated Value (Triphenylamine) |

| HOMO Energy | -5.1 to -5.5 eV |

| LUMO Energy | -0.2 to -1.0 eV |

| HOMO-LUMO Gap | 4.1 to 4.9 eV |

| Dipole Moment | ~0 D |

Note: The range of values reflects the dependency on the specific DFT functional and basis set used in the calculations.

Structure-Property Relationship Derivations from Computational Models

For TPA derivatives, computational studies have been pivotal in elucidating several important structure-property relationships:

Effect of Substituents on Electronic Properties: DFT calculations have shown a clear correlation between the electron-donating or electron-withdrawing nature of substituents on the phenyl rings and the HOMO-LUMO energy levels. Electron-donating groups, such as the butyl group, tend to increase the HOMO energy, leading to a smaller energy gap and a red-shift in the absorption spectrum. Conversely, electron-withdrawing groups lower both the HOMO and LUMO levels, with a more pronounced effect on the LUMO, also resulting in a smaller energy gap.

Influence of Molecular Geometry on Charge Transport: Computational models combining DFT and MD simulations have revealed the impact of molecular architecture on solid-state packing and charge transport properties. The propeller-like shape of TPA derivatives plays a crucial role in preventing strong intermolecular π-π stacking, which can be beneficial for maintaining high fluorescence efficiency in the solid state but can also influence charge mobility. The flexibility or rigidity of linkers between TPA units in larger molecules has been shown to significantly affect both the molecular and bulk properties.

Correlation between Intramolecular Motion and Emission Properties: As discussed in the context of AIE, computational models can directly link the degree of intramolecular rotational freedom to the non-radiative decay rates. By identifying the specific vibrational and rotational modes that are quenched upon aggregation, a clear mechanism for the enhancement of emission can be established. This understanding is critical for the rational design of highly emissive materials for applications such as organic light-emitting diodes (OLEDs).

Through these computational approaches, a comprehensive picture of the factors governing the properties of TPA derivatives can be developed. This knowledge is invaluable for the targeted design of new materials with optimized performance for a wide range of applications, from electronics to photonics and beyond.

Interactions with Other Materials and Device Performance Stability

Interface Engineering in Multilayer Device Architectures

Effective interface engineering is crucial for optimizing charge transport and minimizing energy losses in multilayer optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Triphenylamine (B166846) derivatives are widely employed as hole-transport layers (HTLs) due to their suitable energy levels and charge-carrying capabilities. The interface between the HTL and the adjacent layers (e.g., the emissive layer in an OLED or the perovskite absorber in a PSC) is a critical junction where charge injection or extraction occurs.

The molecular structure of the HTL material can significantly influence the morphology and quality of the overlying layers. For instance, in inverted perovskite solar cells, polymer HTLs derived from triphenylamine, such as Poly-TPD (poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)benzidine]), which contains a repeating unit structurally related to 4-butyl-N,N-diphenylaniline, have been shown to influence the properties of the perovskite film deposited on top. Research has demonstrated that subtle modifications to the alkyl side chains, such as replacing an n-butyl group with an isobutyl group, can alter the intermolecular stacking of the polymer. researchgate.net This modification not only enhances the hole mobility within the HTL but also improves the passivation effect on the perovskite layer, highlighting the role of the HTL's chemical structure in interface engineering. researchgate.net

The introduction of specific functional groups at the perovskite/HTL interface can passivate defects and improve energy level alignment. Triphenylamine derivatives designed as surface passivating molecules have been shown to reduce surface defect density and promote efficient charge transfer. acs.org While specific studies on this compound as an interfacial layer are not widely documented, the principles derived from its polymeric and functionalized analogues underscore the potential of its triphenylamine core in creating high-quality interfaces for improved device performance.

Stability of this compound-based Materials under Operational Conditions

The operational stability of organic electronic devices is a key challenge, with degradation often occurring at the interfaces and within the organic layers themselves. The chemical and morphological stability of the HTL is therefore paramount. Triphenylamine-based materials are generally known for their good thermal and morphological stability, which is a prerequisite for long-lasting devices. mdpi.com

The stability of PSCs can be significantly enhanced by the use of hydrophobic triphenylamine derivatives at the perovskite/HTL interface. acs.org These molecules can act as a barrier against moisture, a primary cause of perovskite degradation. Furthermore, the choice of side chains on the triphenylamine core can influence the long-term performance. In a study on Poly-TPD derivatives, modifying the butyl side chain was found to impact the efficiency and stability of perovskite solar cells. researchgate.net This suggests that the butyl group in this compound could play a role in the material's processing and its interaction with adjacent layers, thereby affecting the device's operational stability. However, a trade-off can sometimes exist; for example, certain volatile additives used in conjunction with HTLs, like 4-tert-butylpyridine, can enhance initial performance through passivation but may decrease long-term operational stability due to evaporation.

Defect Passivation Strategies in Perovskite Optoelectronics

Defects at the surface and grain boundaries of perovskite materials are a major source of non-radiative recombination, which limits the efficiency and open-circuit voltage of PSCs. Passivation of these defects is a critical strategy for improving device performance. Organic molecules containing Lewis basic functional groups can effectively passivate undercoordinated lead ions (Pb²⁺), which are common defects in perovskites.

The triphenylamine moiety, which is the core of this compound, is a key component in many molecules designed for perovskite defect passivation. acs.org The nitrogen atom in the triphenylamine group can act as a Lewis base, donating a lone pair of electrons to coordinate with the undercoordinated Pb²⁺ ions, thereby neutralizing these charge traps. Studies have shown that introducing triphenylamine derivatives at the perovskite interface can lead to a significant increase in the open-circuit voltage, which is a direct indicator of reduced recombination. acs.org

Furthermore, the alkyl groups on the triphenylamine derivative can also contribute to the passivation effect. Research on a Poly-TPD derivative revealed that the alkyl groups play a role in perovskite passivation, which was a novel finding. researchgate.net This suggests that the butyl group in this compound may also participate in or influence the passivation of perovskite defects. While the exact mechanism of alkyl group involvement is still under investigation, it highlights the multifunctional nature of these organic molecules in improving perovskite film quality. The combination of the Lewis basic triphenylamine core and the specific side chains can thus be tailored to optimize defect passivation. researchgate.net

Polymer Blends and Co-Oligomer Systems for Enhanced Performance

To further enhance the properties of materials based on this compound, they can be incorporated into polymer blends or used as building blocks for co-oligomers and copolymers. This approach allows for the tuning of electronic and physical properties to meet the specific demands of a device.

Recent research has focused on the synthesis of novel co-oligomers that combine diphenylaniline units with other functional molecules. One such example is the creation of conjugated diphenylaniline-azulene co-oligomers. These materials are synthesized through Suzuki-Miyaura cross-coupling reactions and exhibit interesting photophysical properties.

These co-oligomers are reported to be stable solids with good solubility in common organic solvents. Thermogravimetric analysis has shown them to possess good thermodynamic stability. A key feature of these materials is their intense absorption and emission in the visible light spectrum, specifically in the 410–700 nm range. This is attributed to the electronic interaction between the aniline (B41778) fragments and the azulene (B44059) core, which significantly alters the electronic structure and the HOMO-LUMO energy gap.

| Co-Oligomer Property | Observation |

| Synthesis Method | Suzuki-Miyaura cross-coupling |

| Physical State | Stable brown solids |

| Solubility | Good in toluene, chlorobenzene, methylene (B1212753) chloride |

| Absorption Range | 410–700 nm |

| Emission Maxima | Green (510 nm) and Orange (590 nm) |

| Thermal Stability | Good thermodynamic stability |

This table summarizes the key properties of conjugated diphenylaniline-azulene co-oligomers.

The unique optical properties of these co-oligomers make them promising candidates for applications in optoelectronic and photonic devices.

In the design of materials for organic photovoltaics, a common strategy is to create donor-acceptor (D-A) copolymers. These materials combine electron-donating and electron-accepting units to achieve broad absorption spectra and efficient charge separation. Dithienopyrrole (DTP) is a strong electron-donating moiety that has been used in the synthesis of low band-gap polymers for solar cells.

While there are no specific reports on copolymers containing both dithienopyrrole and this compound, copolymers of DTP with other triphenylamine derivatives have been synthesized. The triphenylamine unit acts as a donor, and when combined with an acceptor unit and a DTP moiety, it can lead to materials with tailored optoelectronic properties. For example, copolymers containing dithienylpyrrole and tris[4-(2-thienyl)phenyl]amine (B169270) have been investigated for their electrochromic properties. researchgate.net The charge transport in such polymers can be facilitated by percolation along the polymer backbone and through the pendant triphenylamine groups. researchgate.net

The properties of DTP-based D-A copolymers are highly tunable. For instance, by varying the number of thienyl spacer units between the DTP donor and a benzothiadiazole acceptor, the optical band gap of the resulting polymers could be tuned from 1.41 eV to 1.61 eV. rsc.org Polymer solar cells fabricated with these materials have achieved power conversion efficiencies of over 3%. rsc.org The incorporation of a this compound moiety into such a copolymer system could potentially offer a way to further tune the energy levels and improve performance.

| Copolymer System | Key Properties | Potential Application |

| DTP-Benzothiadiazole | Tunable optical band gap (1.41-1.61 eV) | Polymer Solar Cells |

| DTP-Triphenylamine | Multiple colored redox states | Electrochromic Devices |

This table provides an overview of the properties and applications of dithienopyrrole-based donor-acceptor copolymers.

Advanced Characterization Techniques for Functional Analysis

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the structure-property relationships of 4-butyl-N,N-diphenylaniline. By interacting with the molecule using different regions of the electromagnetic spectrum, these methods provide detailed information on its atomic connectivity, functional groups, and electronic energy levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, confirming the arrangement of the butyl group and the three phenyl rings around the central nitrogen atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aliphatic protons of the butyl chain and the aromatic protons of the phenyl rings. The butyl group protons would appear in the upfield region (typically 0.9-2.7 ppm), while the aromatic protons would be found in the downfield region (around 6.8-7.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display characteristic signals for the four unique carbons of the butyl chain and the distinct aromatic carbons of the three phenyl rings. The presence of the electron-donating nitrogen atom and alkyl group influences the chemical shifts of the carbons in the substituted phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Butyl-CH₃ | ~0.9 (triplet) | ~14.0 |

| Butyl-CH₂ (next to CH₃) | ~1.3 (sextet) | ~22.5 |

| Butyl-CH₂ | ~1.6 (quintet) | ~33.8 |

| Butyl-CH₂ (next to ring) | ~2.6 (triplet) | ~35.0 |

| Aromatic C-H (unsubstituted rings) | ~7.0-7.3 (multiplet) | ~122-129 |

| Aromatic C-H (butyl-substituted ring) | ~6.9-7.1 (multiplet) | ~120-130 |

| Aromatic C-N | - | ~147-148 |

| Aromatic C-Butyl | - | ~140-142 |

Note: The data in the table above are predicted values based on the chemical structure and data from analogous compounds. Experimental values may vary.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is characterized by absorption bands corresponding to its aliphatic and aromatic components.

Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations produce characteristic sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the tertiary aromatic amine C-N bond is expected in the 1360-1250 cm⁻¹ region.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch (Aryl) | 1360-1250 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π-π* transitions in conjugated systems. For this compound, the extensive conjugation across the three phenyl rings and the nitrogen atom's lone pair results in strong absorption in the UV region. This analysis is crucial for understanding the material's ability to absorb light, a fundamental property for applications in photovoltaics and photodetectors. Spectroscopic data for the closely related polymer, Poly(this compound), shows strong absorption maxima at 371 nm and 388 nm when measured in dichloromethane. watson-int.comlumtec.com.tw These absorptions are attributed to the π-π* transitions within the conjugated system of the monomer unit.

Table 3: UV-Vis Absorption Data for Poly(this compound)

| Parameter | Value | Solvent |

| λmax 1 | 371 nm | CH₂Cl₂ |

| λmax 2 | 388 nm | CH₂Cl₂ |

Photoluminescence (PL) spectroscopy provides insight into a material's emissive properties. After absorbing light, the molecule is promoted to an excited electronic state and can then relax by emitting a photon. The PL spectrum reveals the wavelength (and thus the color) of the emitted light. This is a critical characterization for materials intended for use in Organic Light-Emitting Diodes (OLEDs). The polymer form, Poly(this compound), exhibits a photoluminescence emission maximum at 424 nm in dichloromethane, corresponding to blue light emission. watson-int.comlumtec.com.tw This property indicates the potential of the monomer unit as a blue emitter in optoelectronic devices.

Table 4: Photoluminescence (PL) Emission Data for Poly(this compound)

| Parameter | Value | Solvent |

| λemission | 424 nm | CH₂Cl₂ |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to verify its molecular formula of C₂₂H₂₃N. The theoretically calculated exact mass provides a precise target for experimental verification.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Formula |

| Calculated Exact Mass | 301.183049738 Da | C₂₂H₂₃N |

Electroluminescence (EL) is the property of a material to emit light in response to an electric current. EL spectroscopy measures the spectrum of this emitted light, which is the defining characteristic for materials used in OLEDs. While data for the monomer is not typically measured alone, this compound serves as a monomer for hole-transporting polymers like Poly-TPD. alfa-chemistry.comchemicalbook.com Triphenylamine (B166846) derivatives are well-established as efficient hole-transporting and emissive materials. nih.gov The functional analysis via EL spectroscopy involves fabricating a multilayer OLED device and measuring its emission spectrum, efficiency, and color coordinates under an applied voltage. Derivatives of N,N-diphenylaniline are known to be components of highly efficient blue electroluminescent devices, underscoring the functional importance of the this compound structural motif.

An extensive search for scientific literature containing experimental data on the chemical compound “this compound” for the specified advanced characterization techniques has been conducted. Despite a thorough search, no specific research findings or data sets for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Cyclic Voltammetry (CV), or Atomic Force Microscopy (AFM) for this particular compound could be located in the available resources.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables for “this compound.” The required experimental data to populate the outlined sections and subsections (7.2.1, 7.2.2, 7.3.1, and 7.4.1) are not present in the public domain of scientific literature accessible through this search.

To fulfill the user's request, published research containing these specific analyses for "this compound" would be necessary. Without this foundational data, the generation of a scientifically accurate and informative article as per the provided outline is not feasible.

Microscopic and Structural Probing

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to obtain detailed information about the atomic and molecular structure of a crystal. carleton.edu By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a single crystal, researchers can determine its internal lattice structure, including unit cell dimensions, bond lengths, bond angles, and the precise position of atoms. carleton.edu This technique is fundamental in materials science for understanding the relationship between a compound's structure and its properties. mdpi.com

For complex organic molecules like this compound, single-crystal XRD provides critical insights into the solid-state packing and intermolecular interactions that govern its bulk properties. The triphenylamine core of this compound typically adopts a propeller-like conformation. This conformation arises from the steric hindrance between the phenyl rings, which results in them being twisted out of the plane defined by the central nitrogen atom. Computational studies indicate that the dihedral angles between the central nitrogen and the phenyl rings are generally in the range of 35° to 45°. smolecule.com

The detailed findings from the single-crystal X-ray study of this related compound are summarized below. researchgate.net

Interactive Data Table: Crystallographic Data for 4-ethynyl-N,N-diphenylaniline

| Parameter | Value |

| Chemical Formula | C₂₀H₁₅N |

| Molecular Weight ( g/mol ) | 269.33 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 9.0532 (8) Åb = 16.8067 (15) Åc = 19.141 (2) Å |

| Temperature | 100 K |

| R-factor | 0.044 |

| wR-factor | 0.121 |

This data for a closely related structure suggests that this compound would also exhibit a non-planar, propeller-like geometry. In the solid state, detailed studies have indicated that this compound molecules arrange themselves in a herringbone-like pattern. smolecule.com This specific packing arrangement is crucial as it facilitates three-dimensional charge transport networks, a key characteristic for its application in organic electronics, while simultaneously preventing the formation of performance-detrimental aggregates. smolecule.com The butyl chains are thought to occupy the interstitial spaces created by the aromatic cores. smolecule.com

Future Research Directions and Emerging Applications

Design and Synthesis of Novel 4-butyl-N,N-diphenylaniline Derivatives for Enhanced Performance

The molecular architecture of this compound serves as a versatile platform for the design and synthesis of new derivatives with tailored optoelectronic properties. The primary strategy involves the introduction of various functional groups onto the phenyl rings of the triphenylamine (B166846) core. These modifications are aimed at fine-tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in electronic devices.

One approach is the incorporation of electron-donating groups, such as alkoxy or alkylthio moieties, to raise the HOMO level, thereby facilitating hole injection from the anode. Conversely, the introduction of electron-withdrawing groups can modulate the LUMO level and enhance the material's stability. For instance, the synthesis of derivatives bearing ortho-alkoxy long chains has been explored to improve solubility and film-forming properties, which are essential for solution-based processing of large-area devices.

The synthesis of these novel derivatives often involves well-established organic reactions such as the Ullmann condensation and Buchwald-Hartwig amination, which allow for the precise placement of functional groups on the aromatic rings. The choice of synthetic route is critical for achieving high yields and purity, which are prerequisites for high-performance electronic materials.

Future design strategies will likely focus on creating more complex architectures, such as dendritic or star-shaped molecules, to achieve three-dimensional charge transport pathways and prevent deleterious crystallization in thin films. The development of derivatives with increased rigidity is another promising avenue to minimize non-radiative decay processes and improve photoluminescence efficiency.

Exploration in Advanced Optoelectronic Technologies and Beyond

While this compound and its polymer form, poly(this compound) (Poly-TPD), have demonstrated significant potential as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), research is expanding into other advanced optoelectronic applications.

One emerging area is in the field of electrochromic devices . These devices can change their optical properties, such as color and transparency, in response to an applied voltage. Triarylamine derivatives are excellent candidates for electrochromic materials due to their stable radical cations and reversible redox behavior. By incorporating this compound derivatives into electrochromic systems, it is possible to develop smart windows, low-power displays, and electronic paper.

Another promising application is in the development of flexible and wearable sensors . The inherent flexibility of organic materials, combined with the excellent charge transport properties of this compound derivatives, makes them suitable for use in devices that can conform to non-planar surfaces. These sensors could be used for real-time health monitoring, environmental sensing, and soft robotics. Research in this area is focused on integrating these materials into flexible substrates and ensuring their stability and performance under mechanical stress.